molecular formula C17H28O3 B8549060 4-(11-Hydroxyundecyl)benzene-1,2-diol CAS No. 22421-10-9

4-(11-Hydroxyundecyl)benzene-1,2-diol

Cat. No. B8549060
M. Wt: 280.4 g/mol
InChI Key: SAHSKSKDVMHNLJ-UHFFFAOYSA-N
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Patent
US04618627

Procedure details

In 40 ml of acetic acid was dissolved 4.4 g of 11-benzyloxy-1-(3,4-dibenzyloxyphenyl)-1-undecanol and the compound was catalytically reduced in the presence of 1 g of 10% palladium-carbon at room temperature and under atomospheric pressure until the absorption of hydrogen stopped. After the reaction was over, the catalyst was filtered off and after adding 300 ml of water to the filtrate, the product was extracted twice each time with 70 ml of ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate, and then the solvent was distilled off to provide a solid product. The solid product was recrystallized from 10 ml of a mixture of ethyl acetate and toluene (1:1) to provide 1.5 g of 11-(3,4-dihydroxyphenyl)-1-undecanol.
Name
11-benzyloxy-1-(3,4-dibenzyloxyphenyl)-1-undecanol
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([C:21]1[CH:26]=[CH:25][C:24]([O:27]CC2C=CC=CC=2)=[C:23]([O:35]CC2C=CC=CC=2)[CH:22]=1)O)C1C=CC=CC=1>C(O)(=O)C>[OH:35][C:23]1[CH:22]=[C:21]([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][OH:8])[CH:26]=[CH:25][C:24]=1[OH:27]

Inputs

Step One
Name
11-benzyloxy-1-(3,4-dibenzyloxyphenyl)-1-undecanol
Quantity
4.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCCCCCCC(O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the compound was catalytically reduced in the presence of 1 g of 10% palladium-carbon at room temperature and under atomospheric pressure until the absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
after adding 300 ml of water to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice each time with 70 ml of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to provide a solid product
CUSTOM
Type
CUSTOM
Details
The solid product was recrystallized from 10 ml of a mixture of ethyl acetate and toluene (1:1)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)CCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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